2-Bromo-6-(3-fluorophenyl)pyridine
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Overview
Description
2-Bromo-6-(3-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromine atom at the 2-position and a fluorophenyl group at the 6-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-fluorophenyl)pyridine typically involves the bromination of 6-(3-fluorophenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 6-(3-fluorophenyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF) are typically used.
Major Products
Substitution: Products vary depending on the nucleophile used, such as 2-methoxy-6-(3-fluorophenyl)pyridine.
Coupling: Products include biaryl compounds like 2-(3-fluorophenyl)-6-phenylpyridine.
Reduction: The major product is 6-(3-fluorophenyl)pyridine.
Scientific Research Applications
2-Bromo-6-(3-fluorophenyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-fluorophenyl)pyridine is primarily related to its reactivity in chemical transformations. In biological systems, its effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors, depending on the structure of the final bioactive compound derived from it. The pathways involved often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(4-fluorophenyl)pyridine
- 2-Bromo-6-(2-fluorophenyl)pyridine
- 2-Chloro-6-(3-fluorophenyl)pyridine
Uniqueness
2-Bromo-6-(3-fluorophenyl)pyridine is unique due to the specific positioning of the bromine and fluorophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reaction efficiency and product diversity .
Properties
Molecular Formula |
C11H7BrFN |
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Molecular Weight |
252.08 g/mol |
IUPAC Name |
2-bromo-6-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-11-6-2-5-10(14-11)8-3-1-4-9(13)7-8/h1-7H |
InChI Key |
CTMCBIFWNOVJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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